PAN endonuclease-IN-1
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Overview
Description
PAN endonuclease-IN-1 is a potent inhibitor of the PAN endonuclease, an enzyme crucial for the replication of influenza viruses. This compound has shown significant potential in antiviral research, particularly in the development of treatments for influenza. By inhibiting the PAN endonuclease, this compound disrupts the viral replication process, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAN endonuclease-IN-1 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
PAN endonuclease-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include various intermediates and derivatives that can be further modified to enhance the compound’s antiviral activity .
Scientific Research Applications
PAN endonuclease-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of endonucleases and the development of new synthetic methodologies.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating influenza and other viral infections by inhibiting the PAN endonuclease.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control and analytical testing .
Mechanism of Action
PAN endonuclease-IN-1 exerts its effects by binding to the active site of the PAN endonuclease, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of host pre-mRNAs, which is essential for viral mRNA synthesis and subsequent viral replication. The molecular targets of this compound include the catalytic residues of the PAN endonuclease, which are involved in the coordination of metal ions necessary for the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PAN endonuclease-IN-1 include:
Baloxavir marboxil: An antiviral drug that also targets the PAN endonuclease but has a different chemical structure.
Flutimide: Another PAN endonuclease inhibitor with a distinct mechanism of action.
Raltegravir derivatives: Compounds structurally related to raltegravir that have been optimized for PAN endonuclease inhibition .
Uniqueness
This compound is unique due to its high potency and specificity for the PAN endonuclease, making it a valuable tool in antiviral research. Its ability to inhibit multiple strains of influenza viruses, including those resistant to other antiviral drugs, highlights its potential as a broad-spectrum antiviral agent .
Properties
Molecular Formula |
C14H8F3N5O4 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
3-hydroxy-4-oxo-6-[4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)phenyl]-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22) |
InChI Key |
CTOQHZRTEVUPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O |
Origin of Product |
United States |
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